molecular formula C19H18BrN3O4 B12488385 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12488385
M. Wt: 432.3 g/mol
InChI Key: SVQGUKYDJBQFOH-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, an imidazolidinone ring, and a methoxy-methylphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the methoxy-methylphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxy-methylphenyl halide reacts with the imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as acetylcholinesterase.

    Modulation of signaling pathways: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.

    2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane: A compound with a bromophenyl group and similar chemical properties.

Uniqueness

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring and methoxy-methylphenyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H18BrN3O4/c1-12-3-8-16(27-2)15(9-12)21-17(24)10-23-18(25)11-22(19(23)26)14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

SVQGUKYDJBQFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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